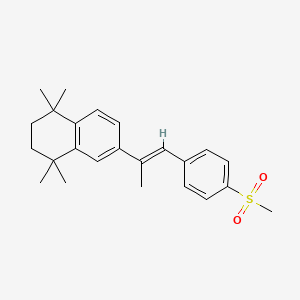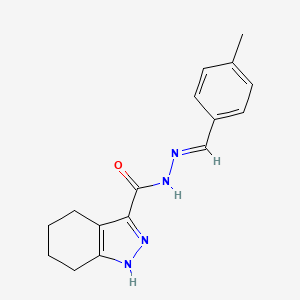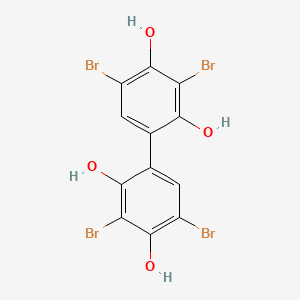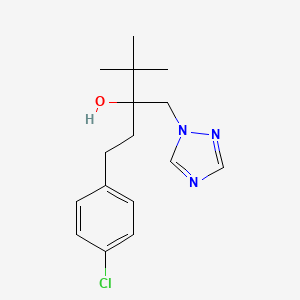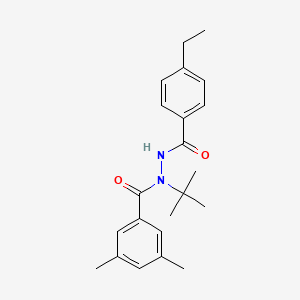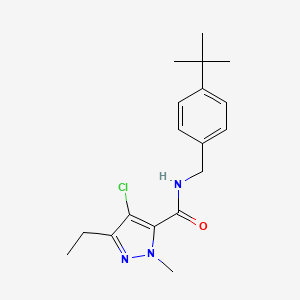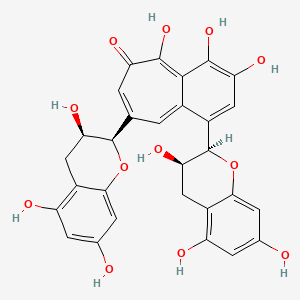
Theaflavin
Übersicht
Beschreibung
Theaflavin (TF) and its derivatives, collectively known as theaflavins, are antioxidant polyphenols formed from the condensation of flavan-3-ols in tea leaves during the enzymatic oxidation of black tea . Theaflavins are types of thearubigins, and are therefore reddish in color .
Synthesis Analysis
Theaflavins are produced by key enzymes, such as polyphenol oxidase and peroxidase, from parent green tea catechins present in fresh green tea leaves during the production of black tea leaves or the fermentation of green tea . Different procedures for the synthesis of theaflavins using chemical oxidizing reagents or enzymes have been studied . Recently, several biosynthetic methods have been developed for the mass production of theaflavins .
Molecular Structure Analysis
Theaflavins are characterized by the benzotropolone skeleton . The structures of theaflavins exhibited significant effects on the binding/quenching process, and the binding affinity increased with the increase of molecular weight of theaflavins and the presence of galloyl moiety .
Chemical Reactions Analysis
Theaflavins are formed from the oxidation and polymerization of catechins during the manufacturing process of black tea . The formation of Theaflavin was significantly enhanced by using an ice bath (2–3°C). Additionally, increasing the ratio of (−)-epigallocatechin (EGC) under the ice bath could further improve its yield .
Physical And Chemical Properties Analysis
Theaflavins are the primary red pigments in black tea . They are types of thearubigins, and are therefore reddish in color . Theaflavins also could accelerate the mellow and fresh degree of black tea infusions .
Wissenschaftliche Forschungsanwendungen
Inhibition of Coronavirus Hemagglutinin-Esterase
Theaflavin has been identified as a potential inhibitor of coronavirus hemagglutinin-esterase (HE). This was achieved through a combination of computational approaches such as molecular docking, ADMET analysis, dynamics simulations, and binding free energy calculations .
Inhibition of Multiple Targets of SARS CoV-2
A gallocatechin analogue of Theaflavin has shown potential to inhibit multiple targets of SARS CoV-2. This was ascertained through molecular dynamics study .
Antioxidant Properties
Theaflavin is a polyphenolic compound that possesses several health benefits, including antioxidant properties. It can reduce oxidative stress and act like scavengers of superoxide .
Anti-obesity and Glucose-lowering Capabilities
Theaflavin has been reported to have fat-reducing and glucose-lowering capabilities, which can be beneficial in the prevention of lifestyle-related diseases .
Anti-cancer Properties
Theaflavin has been found to possess anti-cancer properties, making it a potential candidate for cancer prevention and treatment .
Anti-inflammatory Properties
Theaflavin has anti-inflammatory properties, which can be beneficial in the treatment of chronic inflammatory diseases .
Improvement of Cognitive Performance
Theaflavin has been shown to improve endothelial function, which can enhance cerebral blood flow. This effect not only supports overall brain health but may also improve cognitive performance, especially in tasks requiring attention and executive function .
Treatment of Chronic Airway Inflammation
Theaflavin has been found to inhibit the activation of the epidermal growth factor receptor and decrease the level of mucin 5AC, relieving airway mucous hypersecretion. This could be valuable in the treatment of chronic airway inflammation .
Wirkmechanismus
Target of Action
The primary target of Theaflavin is the hemagglutinin-esterase (HE) glycoprotein receptor of the coronavirus . This receptor plays a crucial role in the life cycle of the virus, making it a promising target for potential inhibitors .
Mode of Action
Theaflavin interacts with the HE receptor through a process called molecular docking . This interaction disrupts the normal function of the receptor, thereby inhibiting the ability of the virus to infect host cells . Theaflavin has been identified as a potential HE inhibitor with better binding energy .
Biochemical Pathways
Theaflavin’s interaction with the HE receptor affects the viral entry pathway . By inhibiting the HE receptor, Theaflavin prevents the virus from entering host cells, thereby interrupting the viral life cycle and reducing the spread of the virus .
Pharmacokinetics
Computational approaches such as admet analysis can provide insights into these properties .
Result of Action
The result of Theaflavin’s action is the inhibition of viral entry into host cells . This can potentially reduce the spread of the virus and alleviate the symptoms of the viral infection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYMEWFZKHGAX-ZKSIBHASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196916 | |
| Record name | Theaflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Theaflavin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,8-Bis((2R,3R)-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one | |
CAS RN |
4670-05-7 | |
| Record name | Theaflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theaflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEAFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IA46M0D13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Theaflavin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



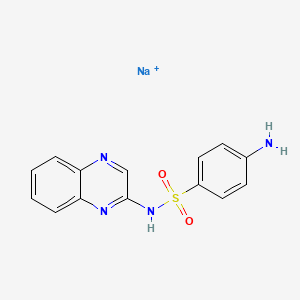
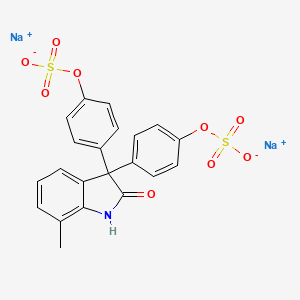
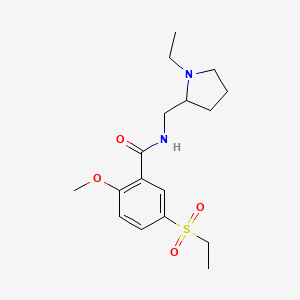
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
